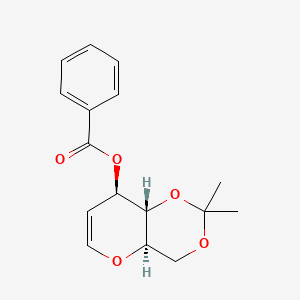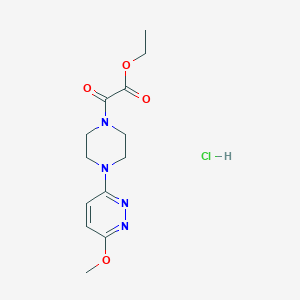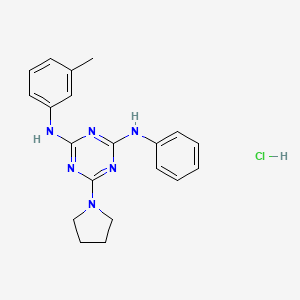
N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H23ClN6 and its molecular weight is 382.9. The purity is usually 95%.
BenchChem offers high-quality N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
Polymer Synthesis and Properties : This compound and its derivatives have been utilized in the synthesis of novel polymers, offering enhanced thermal stability, solubility, and mechanical properties. Studies show that incorporating pyridine and triazine moieties into polymers can lead to materials with high glass transition temperatures and excellent thermal stabilities, making them suitable for high-performance applications (Chin‐Ping Yang & Jiun-Hung Lin, 1994; Xiao-Ling Liu et al., 2013) (Yang & Lin, 1994) (Liu et al., 2013).
Electrochemical Sensors : Derivatives of this compound have been explored for their potential in creating selective electrodes for metal ion detection, indicating their utility in environmental monitoring and analytical chemistry (A. Upadhyay et al., 2012) (Upadhyay et al., 2012).
Chemistry and Catalysis
- Synthetic Chemistry : Research has demonstrated the utility of triazine derivatives in facilitating the synthesis of complex molecules, including the development of new methodologies for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals (Zisheng Zheng et al., 2014) (Zheng et al., 2014).
Biomedical Research
Antimicrobial and Antitumor Activities : Certain derivatives have shown significant antimicrobial and antitumor activities, suggesting potential for development into new therapeutic agents. For example, novel Schiff bases exhibited promising antibacterial and antifungal properties, which could be leveraged in designing new drugs (Neelottama Kushwaha & C. Sharma, 2022) (Kushwaha & Sharma, 2022).
Drug Delivery Systems : Triazine derivatives have been studied for their potential in drug delivery applications, including the development of water-soluble compounds for cancer treatment. This indicates their versatility in biomedical engineering and pharmaceutical science (J. Mattsson et al., 2010) (Mattsson et al., 2010).
Propriétés
IUPAC Name |
2-N-(3-methylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6.ClH/c1-15-8-7-11-17(14-15)22-19-23-18(21-16-9-3-2-4-10-16)24-20(25-19)26-12-5-6-13-26;/h2-4,7-11,14H,5-6,12-13H2,1H3,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHBURIKJAKPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
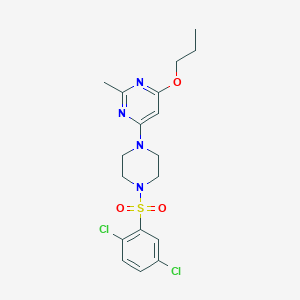
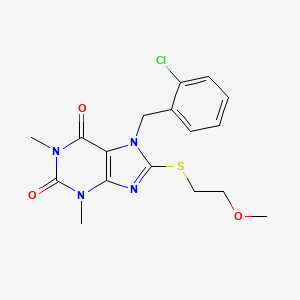
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
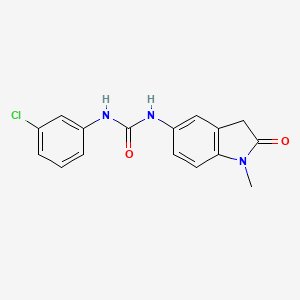
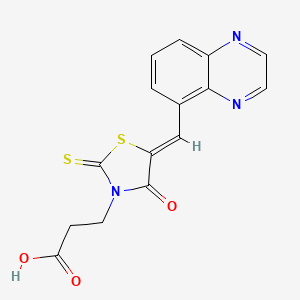
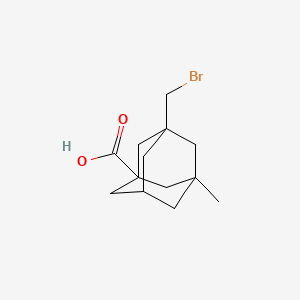
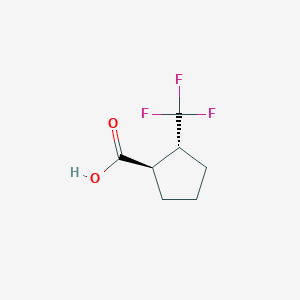
![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
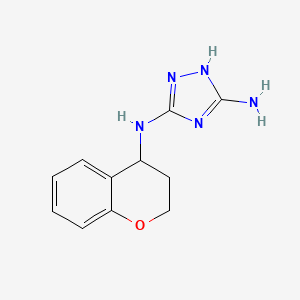
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
